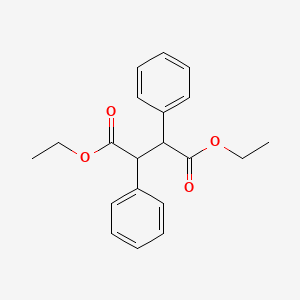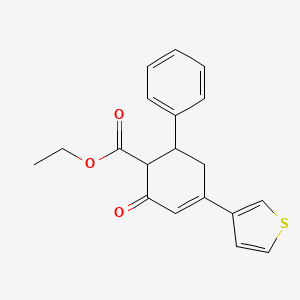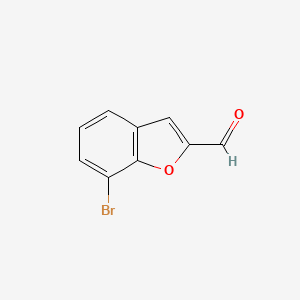
N-(4-chlorobenzyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide, also known as JNJ-40411813, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
Molecular Interactions and Receptor Antagonism
Research has explored the molecular interactions of related compounds with cannabinoid receptors, particularly focusing on their antagonist properties. A study by Shim et al. (2002) delves into the molecular interaction of a potent and selective antagonist for the CB1 cannabinoid receptor, detailing its conformational analysis and the development of unified pharmacophore models. This research provides insights into the steric binding interactions and the potential antagonist activity conferred by specific molecular features, which could inform the design of new cannabinoid receptor modulators (Shim et al., 2002).
Synthesis and Structural Analysis
The synthesis of novel heterocyclic compounds and their potential applications has been a significant focus. For instance, Karthikeyan et al. (2014) reported the synthesis of new fused heterobicycles, demonstrating the chemical versatility and potential for further pharmacological exploration of similar compounds. This type of research underscores the chemical and structural diversity achievable with N-(4-chlorobenzyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide as a scaffold or starting point for the development of new compounds with varied biological activities (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Antitubercular Activity
A study focused on the antitubercular potential of derivatives related to pyrazinamide, an important drug in TB therapy. Srinivasarao et al. (2020) designed and synthesized novel benzamide derivatives, evaluating their activity against Mycobacterium tuberculosis. This research highlights the potential for developing new antitubercular agents by modifying the pyrazin-2-carbonyl piperazine moiety, demonstrating the broader implications of chemical modifications on biological activity and therapeutic potential (Srinivasarao et al., 2020).
Glycine Transporter Inhibition
Another area of application is the development of glycine transporter 1 inhibitors. Yamamoto et al. (2016) identified a compound with potent inhibitory activity, highlighting its pharmacokinetic profile and potential therapeutic applications in central nervous system disorders. This research illustrates the diverse therapeutic targets that can be addressed by manipulating the chemical structure of compounds related to this compound (Yamamoto et al., 2016).
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-pyrazin-2-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c18-14-3-1-13(2-4-14)11-21-17(23)22-9-5-15(6-10-22)24-16-12-19-7-8-20-16/h1-4,7-8,12,15H,5-6,9-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUDSJMFBYGOIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-ethyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2989359.png)


![1-(3-methoxyphenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2989363.png)
![6-{[(2-Methylphenyl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B2989365.png)



![[1-[4-(Dimethylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2989373.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2989374.png)